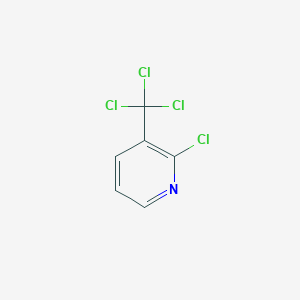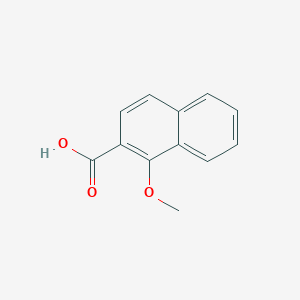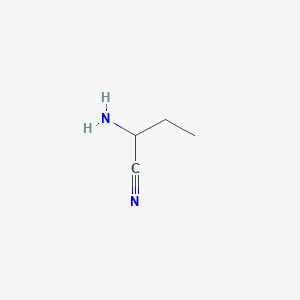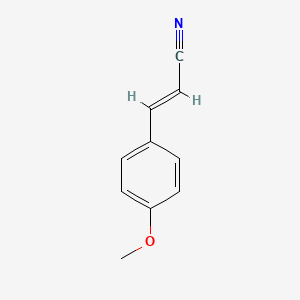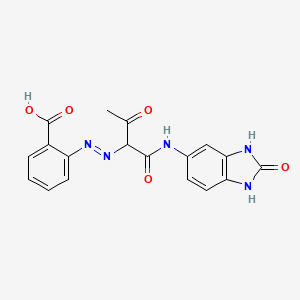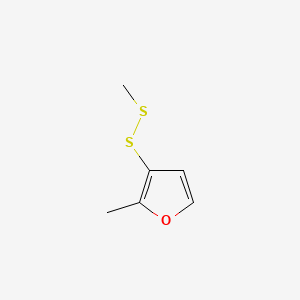
1-Ethylpyrrolidine
Descripción general
Descripción
1-Ethylpyrrolidine, also known as N-Ethylpyrrolidine, is an organic compound with the molecular formula C6H13N . It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .
Molecular Structure Analysis
The molecular formula of 1-Ethylpyrrolidine is C6H13N . The average mass is 99.17 Da and the monoisotopic mass is 99.17 Da .
Chemical Reactions Analysis
Pyrrolidine is a base. Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure . Pyrrolidine is used as a building block in the synthesis of more complex organic compounds .
Physical And Chemical Properties Analysis
1-Ethylpyrrolidine has a boiling point of 108.0±3.0 °C at 760 mmHg and a vapor pressure of 26.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.7±3.0 kJ/mol . The flash point is 1.6±3.5 °C .
Aplicaciones Científicas De Investigación
Analytical Method Development
- Wang et al. (2015) developed an efficient High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method is highlighted for its accuracy, stability, and sensitivity, and can be used for the determination of enantiomeric purity in bulk samples of this compound (Wang et al., 2015).
Quantitative Analysis Techniques
- Ouyang Xiao (2008) developed a polarimetry method for determining S-2-(aminomethyl)-1-ethylpyrrolidine. The method is praised for its simplicity, speed, stability, and credibility, making it suitable for quality control of this compound (Xiao, 2008).
Thin-Layer Chromatography in Pharmaceuticals
- Agbaba et al. (1999) developed a thin-layer chromatographic method for determining sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine and methyl-5-sulphamoyl-2-methoxybenzoate in pharmaceuticals. The method is noted for its reproducibility and convenience in quantitative analysis and purity control of sulpiride (Agbaba et al., 1999).
Antimicrobial Activity Study
- Cvetković et al. (2019) synthesized novel succinimide derivatives including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and explored their antimicrobial activities. The study involved quantum chemical investigations to understand structure-activity relationships (Cvetković et al., 2019).
Synthetic Methods
- Zhang Ming-jie (2012) outlined a method for synthesizing (S)-1-ethyl-2-aminomethylpyrrolidine using L-proline as the starting material. This method was noted for its simplicity, safety, and economic viability, making it suitable for industrial production (Ming-jie, 2012).
Electrochemical Studies
- Cho et al. (2017) investigated the addition of 1-allyl-1-methylpyrrolidinium chloride to ethylmagnesium bromide electrolyte in rechargeable magnesium batteries. Their study showed significant enhancement in the anodic limit and improved the kinetics of Mg deposition-stripping reactions (Cho et al., 2017).
Catalysis and Hydrogenation Studies
- Semikolenov et al. (1997) focused on the peculiarities of 1-ethyl-2-nitromethylenepyrrolidine hydrogenation over Pd/C catalyst and proposed a new method of EAMP preparation by hydrogenation in the presence of CO2 (Semikolenov et al., 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBOTKLCMXPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223595 | |
| Record name | 1-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyrrolidine | |
CAS RN |
7335-06-0 | |
| Record name | 1-Ethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-ethylpyrrolidine?
A1: 1-Ethylpyrrolidine has the molecular formula C6H13N and a molecular weight of 99.17 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize 1-ethylpyrrolidine?
A2: 1-Ethylpyrrolidine and its derivatives are commonly characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and Distortionless Enhancement by Polarization Transfer 135 (DEPT 135). [, , ]
Q3: What is the significance of optical rotation in the analysis of 1-ethylpyrrolidine?
A3: 1-Ethylpyrrolidine is a chiral molecule, meaning it exists in two enantiomeric forms. Optical rotation is a technique used to determine the enantiomeric purity of a sample, which is crucial for applications where specific enantiomers are desired (e.g., pharmaceutical development). [, ]
Q4: Can 1-ethylpyrrolidine act as a catalyst in organic reactions?
A4: Yes, 1-ethylpyrrolidine can act as a catalyst in various organic reactions. For instance, it has shown activity as a hydrogen donor in hydride transfer reactions with internal alkenes in the presence of noble metal catalysts like Pd/C, Pt/C, and Rh/C. []
Q5: Are there any examples of 1-ethylpyrrolidine derivatives being used in asymmetric catalysis?
A5: Yes, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-ethylpyrrolidin-2-methyl)thiourea, a derivative of (S)-2-aminomethyl-1-ethylpyrrolidine, has been successfully employed as a chiral bifunctional organocatalyst in the asymmetric Henry reaction. []
Q6: How does 1-ethylpyrrolidine function as a hydrogen donor in hydride transfer reactions?
A6: In the presence of noble metal catalysts, 1-ethylpyrrolidine likely forms a hydrido-metal iminium adduct. This adduct can then transfer a hydride to an alkene substrate, facilitating its saturation. This catalytic activity has been observed with both activated and non-activated internal alkenes. []
Q7: Are there any pharmaceuticals containing 1-ethylpyrrolidine or its derivatives?
A7: Yes, the antipsychotic drug sulpiride and its enantiomer, levosulpiride, incorporate the (S)-2-aminomethyl-1-ethylpyrrolidine moiety in their structures. [, ]
Q8: What are the potential applications of 1-ethylpyrrolidine derivatives in developing radiopharmaceuticals for positron emission tomography (PET)?
A8: N-fluoroalkylated analogues of raclopride, a dopamine D2 receptor antagonist incorporating the (S)-2-[(3,5-dichloro-6-methoxy-2-hydroxybenzamido)methyl]-1-ethylpyrrolidine structure, have been investigated as potential PET radiopharmaceuticals. []
Q9: How is 1-ethylpyrrolidine utilized in the synthesis of [11C]raclopride for PET imaging?
A9: The synthesis of [11C]raclopride, a PET radioligand for dopamine D2 receptors, involves reacting [11C]methyl triflate with desmethyl-raclopride, which is synthesized using (S)-(-)-2-aminoethyl-1-ethylpyrrolidine as a starting material. []
Q10: How does modifying the N-substituent of the pyrrolidine ring in raclopride analogues influence their binding affinity to dopamine D2 receptors?
A10: Introducing N-fluoroalkyl substituents to the pyrrolidine ring of raclopride analogues generally reduces their binding affinity to dopamine D2 receptors compared to N-alkyl substituents. This suggests that factors like steric bulk and intramolecular hydrogen bonding play significant roles in the D2 receptor binding affinity of these benzamides. []
Q11: How does the conformational restriction imposed by a 2-phenylpyrrole ring system in analogs of sulpiride and fluanisone affect their dopamine antagonistic activity?
A11: Introducing a 2-phenylpyrrole ring, to create conformationally restricted analogues of sulpiride and fluanisone, retains or enhances their dopamine antagonistic activity. Notably, the 2-phenylpyrrole analogue of sulpiride demonstrates improved in vitro and in vivo potency compared to the parent compound. []
Q12: How does the substitution at the 5-position of the benzamide ring in (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides affect their antidopaminergic properties?
A12: Various substituents at the 5-position of (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides were well-tolerated, indicating a large steric tolerance at this position. These modifications resulted in potent inhibitors of [3H]spiperone binding in rat striatal membranes, signifying their potential as antipsychotic agents. []
Q13: How have computational methods been used to study reactions involving 1-ethylpyrrolidine?
A13: Density Functional Theory (DFT) calculations have been employed to investigate the stereoselectivity and reactivity of Lewis acid-promoted lithiation-substitution reactions of tertiary amines, including 1-ethylpyrrolidine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



